OVA Peptide 257-264 ditrifluoroacetate is a synthetic octameric peptide derived from ovalbumin, specifically the sequence SIINFEKL. This peptide serves as a class I major histocompatibility complex (MHC) restricted epitope presented by the H-2Kb molecule, playing a crucial role in T cell activation and immune response. The peptide is notable for its application in immunological studies, particularly in the context of T cell responses and cancer immunotherapy.
The OVA Peptide 257-264 is synthesized from ovalbumin, a major protein found in egg whites, which is extensively used in research due to its well-characterized properties and immunogenicity. It is often utilized in various studies involving mouse models to investigate immune responses and T cell activation mechanisms.
This compound is classified as a peptide epitope, specifically an antigenic peptide that interacts with CD8+ T cells via MHC class I molecules. It falls under the broader category of immunological agents used in research and therapeutic applications.
The synthesis of OVA Peptide 257-264 ditrifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular formula of OVA Peptide 257-264 ditrifluoroacetate is , with a molecular weight of approximately 963.13 g/mol. The structure includes various functional groups typical of peptides, such as amine and carboxyl groups.
OVA Peptide 257-264 can undergo various chemical reactions typical of peptides, including hydrolysis under acidic or basic conditions, which can lead to the breakdown of the peptide into its constituent amino acids.
The presence of trifluoroacetate as a counterion can influence the solubility and stability of the peptide during storage and handling. The trifluoroacetate salt form is often used to enhance solubility in organic solvents.
The mechanism of action involves the binding of OVA Peptide 257-264 to MHC class I molecules on antigen-presenting cells. This interaction is crucial for the activation of CD8+ T cells, which recognize the peptide-MHC complex through their T cell receptors.
Upon activation, these T cells proliferate and differentiate into cytotoxic T lymphocytes capable of targeting and destroying infected or malignant cells. This process is vital for developing immunotherapeutic strategies against cancers and infectious diseases.
OVA Peptide 257-264 has several scientific applications, including:
CAS No.: 549-10-0
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.: